(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956437-96-9
VCID: VC7680583
InChI: InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1
SMILES: C1CCC(CC1)C(CC(=O)O)N.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride

CAS No.: 1956437-96-9

Cat. No.: VC7680583

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride - 1956437-96-9

Specification

CAS No. 1956437-96-9
Molecular Formula C9H18ClNO2
Molecular Weight 207.7
IUPAC Name (3S)-3-amino-3-cyclohexylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1
Standard InChI Key KGHIZRPOMNZQAX-QRPNPIFTSA-N
SMILES C1CCC(CC1)C(CC(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride (CAS: 1956437-96-9) is the hydrochloride salt of the (S)-enantiomer of 3-amino-3-cyclohexylpropanoic acid. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol . The compound’s structure features:

  • A cyclohexyl group attached to the β-carbon of the propanoic acid chain.

  • A protonated amino group (-NH₃⁺) and a carboxylic acid group (-COOH), stabilized by hydrochloric acid.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
Melting Point234–235 °C (free acid)
Boiling Point312.5 ± 25.0 °C (free acid)
Density1.1 ± 0.1 g/cm³ (free acid)
SolubilityWater, polar solvents

The hydrochloride form enhances solubility in aqueous media compared to the free acid (CAS: 129042-71-3), which has limited solubility due to its zwitterionic nature .

Synthesis and Enantioselective Preparation

Synthetic Routes

The synthesis of (S)-3-amino-3-cyclohexylpropanoic acid hydrochloride typically involves asymmetric methodologies to achieve high enantiomeric purity. A scalable approach, adapted from related compounds, employs Sharpless asymmetric dihydroxylation to install stereochemistry .

Key Steps in Synthesis:

  • Asymmetric Dihydroxylation: Ethyl 3-cyclohexyl-2,3-dihydroxypropanoate is prepared using Sharpless conditions, yielding enantiomerically enriched diols .

  • Sulfate Formation: Treatment with sulfuryl chloride (SO₂Cl₂) converts diols to sulfates, avoiding ruthenium-based oxidants .

  • Amino Group Introduction: The sulfate intermediate undergoes nucleophilic substitution with ammonia or protected amines.

  • Hydrochloride Salt Formation: The free base is treated with HCl to yield the hydrochloride salt .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O, carboxylic acid), and 1540 cm⁻¹ (C-N bend) confirm functional groups .

  • ¹H NMR (free acid in D₂O): δ 1.0–2.5 ppm (cyclohexyl protons), δ 3.2 ppm (α-CH), δ 4.1 ppm (β-CH) .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin after handling
H319: Eye irritationP305+P351+P338: Eye rinse
H335: Respiratory irritationP280: Wear protective gear
AspectRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hood
Spill ManagementNeutralize with bicarbonate

These guidelines underscore the compound’s irritant properties, mandating rigorous safety protocols .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The (S)-enantiomer serves as a precursor in synthesizing peptidomimetics and protease inhibitors. Its cyclohexyl group imparts steric bulk, enhancing binding affinity to hydrophobic enzyme pockets .

Case Study: Enantioselective Drug Synthesis

In a 2005 study, a related N-Boc-protected derivative was synthesized via Sharpless dihydroxylation and applied to HIV protease inhibitors, demonstrating >90% enantiomeric excess (ee) . This highlights the potential of (S)-3-amino-3-cyclohexylpropanoic acid hydrochloride in antiretroviral drug development.

Comparison with Structural Analogs

(S)- vs. (R)-Enantiomers

The (S)-configuration exhibits superior binding to biological targets compared to the (R)-form, as evidenced by protease inhibition assays .

Hydrochloride vs. Free Acid

  • Solubility: The hydrochloride salt is 3× more water-soluble than the free acid .

  • Stability: The salt form reduces hygroscopicity, improving shelf life .

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